2-(diethoxymethyl)-1H-benzimidazole

Description

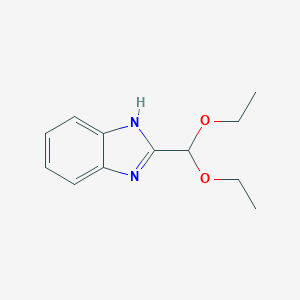

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(diethoxymethyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-3-15-12(16-4-2)11-13-9-7-5-6-8-10(9)14-11/h5-8,12H,3-4H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJQKHEYWEHJTGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=NC2=CC=CC=C2N1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00406740 | |

| Record name | 2-(diethoxymethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13109-82-5 | |

| Record name | 2-(diethoxymethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Diethoxymethyl 1h Benzimidazole and Its Derivatives

A Glimpse into the History of Benzimidazole (B57391) Synthesis

The journey of benzimidazole synthesis began in 1872 with Hoebrecker's first reported synthesis of a 2,5-dimethyl-1H-benzo[d]imidazole. researchgate.net This initial discovery paved the way for extensive research into this heterocyclic system. A pivotal moment in the history of benzimidazole came with the discovery that 5,6-dimethyl-l-(α-D-ribofuranosyl)benzimidazole is an integral part of vitamin B12's chemical structure, sparking significant interest in benzimidazole nucleosides and nucleotides. researchgate.net Early methods often involved the reaction of ortho-diaminobenzene derivatives with various reagents. researchgate.net Woolley's hypothesis in 1944, suggesting that benzimidazoles could act as purine (B94841) analogues and elicit biological responses, further fueled the exploration of their synthetic pathways and therapeutic potential. ijarsct.co.in

Foundational and Conventional Synthetic Strategies

Traditional methods for synthesizing the benzimidazole framework, including the specific target compound 2-(diethoxymethyl)-1H-benzimidazole, have largely relied on condensation reactions and subsequent derivatizations.

The Cornerstone of Synthesis: Condensation Reactions with o-Phenylenediamine (B120857)

The reaction of o-phenylenediamine with various carbonyl-containing compounds remains a fundamental approach to constructing the benzimidazole ring system. mdpi.com

A primary method for the direct introduction of the diethoxymethyl group at the 2-position of the benzimidazole core involves the condensation of o-phenylenediamine with an appropriate orthoester. rsc.org Specifically, reacting o-phenylenediamine with trimethyl orthoformate or a similar reagent can yield the desired 2-substituted benzimidazole. wikipedia.org This reaction can be facilitated under various conditions, including solvent-free environments, to produce good to excellent yields. rsc.org The mechanism involves the nucleophilic attack of the amine groups of o-phenylenediamine on the orthoester. rsc.org

For the synthesis of this compound, a typical procedure involves the reaction of o-phenylenediamine with ethyl diethoxyacetate. The amine groups of o-phenylenediamine attack the carbonyl carbon of ethyl diethoxyacetate, leading to an intermediate hemiaminal. This intermediate then undergoes cyclization and elimination of ethanol (B145695) to form the final benzimidazole product.

More broadly, the synthesis of the benzimidazole scaffold is commonly achieved through the condensation of o-phenylenediamine with either aldehydes or carboxylic acids. mdpi.combanglajol.info The Phillips-Ladenburg reaction, a named organic reaction, specifically describes the synthesis of benzimidazoles from 1,2-diaminobenzene and carboxylic acids in the presence of a dilute mineral acid. hilarispublisher.com While this condensation reaction works well with aliphatic acids, yields can be lower with aromatic acids unless the reaction is performed in a sealed tube. hilarispublisher.com

When aldehydes are used, the reaction with o-phenylenediamine can lead to both 2-substituted and 1,2-disubstituted benzimidazoles. mdpi.com The reaction often proceeds through a dehydrogenated coupling followed by oxidative cyclodehydrogenation, which may require a stoichiometric amount of an oxidizing agent. mdpi.com

Expanding the Molecular Complexity: Derivatization through Multi-step Sequences

Once the this compound core is formed, it can serve as a key intermediate for the synthesis of more complex derivatives. A common derivatization strategy is N-alkylation, where a substituent is added to one of the nitrogen atoms of the imidazole (B134444) ring. nih.gov This is often achieved by treating the benzimidazole with a base, such as sodium hydride (NaH) in a solvent like tetrahydrofuran (B95107) (THF), to deprotonate the N-H group, followed by the addition of an alkyl halide. nih.gov For instance, reacting this compound with NaH and then with 1-bromo-3-methylbut-2-ene results in the corresponding N-alkylated derivative. This multi-step approach allows for the introduction of a wide variety of functional groups, enabling the exploration of structure-activity relationships for various applications. nih.govresearchgate.net

Embracing Sustainability: Green Chemistry in Benzimidazole Synthesis

In recent years, the principles of green chemistry have become increasingly influential in the synthesis of benzimidazoles, aiming to reduce the use and generation of hazardous substances. ijpdd.orgchemmethod.comsphinxsai.com This shift is driven by the need for more environmentally friendly and economically viable processes in the pharmaceutical and chemical industries. nih.gov

Key strategies in the green synthesis of benzimidazoles include the use of:

Alternative Solvents: Replacing hazardous organic solvents with greener alternatives like water or deep eutectic solvents (DES) has been a major focus. mdpi.comnih.gov DES, which can be formed from components like choline (B1196258) chloride and o-phenylenediamine, can act as both the reaction medium and a reactant, simplifying work-up procedures. nih.gov

Catalysis: The use of catalysts, particularly Lewis acids and heterogeneous catalysts, offers a greener pathway for benzimidazole synthesis. mdpi.comijpdd.org Catalysts like ZrOCl₂, TiCl₄, and SnCl₄ have proven effective in promoting the condensation of o-phenylenediamines with orthoesters at room temperature. mdpi.com Supported gold nanoparticles have also been used as efficient heterogeneous catalysts for the selective synthesis of 2-substituted benzimidazoles under mild conditions. mdpi.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a valuable tool to accelerate reactions, reduce reaction times, and improve yields compared to conventional heating methods. This technique has been successfully applied to the synthesis of various benzimidazole derivatives. researchgate.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. For benzimidazole synthesis, this technology dramatically reduces reaction times from hours to mere minutes and often leads to higher product yields compared to conventional heating. organic-chemistry.orgasianpubs.org A simple, rapid, and efficient microwave-assisted method for preparing 2-substituted benzimidazoles involves the one-pot reaction of o-phenylenediamine with aldehydes under solvent-free conditions. nih.gov For the synthesis of this compound, this can be adapted by reacting o-phenylenediamine with diethoxyacetaldehyde.

In a typical approach, researchers have synthesized various 2-(substituted phenyl)-1H-benzimidazole derivatives via microwave irradiation in a solvent-free reaction using sodium metabisulfite (B1197395) as a mild oxidant. nih.govnih.gov This method is noted for being significantly faster and higher-yielding than conventional thermal methods. nih.gov For instance, the synthesis of 2-phenyl-1H-benzimidazole under microwave irradiation takes only 46 seconds to achieve an 88% yield, whereas conventional heating requires 4 hours for an 83% yield. Another study highlights the use of a catalytic amount of the Lewis acid Er(OTf)₃ under solvent-free microwave conditions to produce 1,2-disubstituted benzimidazoles in 5-10 minutes with yields exceeding 96%. mdpi.com

Catalyst-Free and Solvent-Free Methodologies

In alignment with the principles of green chemistry, catalyst-free and solvent-free methods are highly desirable. An expeditious one-pot, solvent-free synthesis of benzimidazole derivatives has been achieved by simply grinding o-phenylenediamine with a carboxylic acid or an aldehyde in a mortar and then heating the mixture. umich.edu This method offers unsurpassed atom economy, reduced reaction times, and high yields without the need for a catalyst or solvent. umich.edu To produce this compound, this procedure could be adapted by grinding o-phenylenediamine with ethyl diethoxyacetate and heating the resulting melt.

Another innovative catalyst-free approach utilizes air as the oxidant at room temperature. In this method, a mixture of o-phenylenediamine and an aldehyde in toluene (B28343) affords the desired benzimidazole derivative in good yield, demonstrating a remarkably mild and environmentally friendly pathway. rsc.org

Application of Ionic Liquids and Nanocatalysts in Benzimidazole Synthesis

Ionic Liquids: Ionic liquids (ILs) have gained prominence as green catalysts and solvents due to their low vapor pressure, thermal stability, and recyclability. A task-specific ionic liquid, 1-butyl-3-methylimidazolium trifluoroacetate (B77799) ([HBIm]TFA), has been successfully used to promote the synthesis of dimethyl acetal (B89532) protected benzimidazole-2-carboxaldehydes from various 2-amino anilines. thieme-connect.de This protocol is notable for its mild conditions, high yields (up to 95%), and the reusability of the ionic liquid for at least five cycles without significant loss of efficiency. thieme-connect.de This method can be directly applied to the synthesis of the analogous this compound. Polymer-supported benzimidazolium-based ionic liquids have also been developed as reusable heterogeneous Brønsted acid catalysts, further simplifying product separation. rsc.org

Nanocatalysts: The use of heterogeneous nanocatalysts offers advantages such as high efficiency, mild reaction conditions, and easy catalyst recovery and reuse. Various nano-based catalysts have been employed for benzimidazole synthesis. researchgate.net

Gold Nanoparticles (AuNPs): Supported gold nanoparticles, particularly on TiO₂, have been shown to be highly effective catalysts for the selective reaction between o-phenylenediamine and aldehydes at ambient temperature to yield 2-substituted benzimidazoles. mdpi.comnih.gov The catalyst's activity is linked to the small size of the gold nanoparticles. mdpi.com

Magnetic Nanoparticles: Magnetically separable nanocatalysts, such as cobalt ferrite (B1171679) (CoFe₂O₄), are economically and environmentally attractive. researchgate.net They can be used under solvent-free mechanochemical (grinding) conditions and are easily recovered with an external magnet for reuse. researchgate.net

Metal Oxide Nanoparticles: Zinc oxide nanoparticles (ZnO-NPs) have been used as an efficient, recyclable catalyst for the cyclocondensation of o-phenylenediamine and aromatic aldehydes, leading to higher yields in shorter times compared to traditional methods. researchgate.net

Mechanistic Investigations of Benzimidazole Formation

Understanding the reaction mechanism is crucial for optimizing reaction conditions and designing more efficient synthetic routes. The formation of the benzimidazole ring from o-phenylenediamine and a carbonyl source generally proceeds through a condensation-cyclization-elimination/oxidation sequence.

Proposed Reaction Pathways and Elucidation of Intermediates

The classical synthesis of this compound involves the reaction of o-phenylenediamine with ethyl diethoxyacetate. The proposed mechanism begins with the nucleophilic attack of one of the amine groups of o-phenylenediamine on the carbonyl carbon of the ester, forming a tetrahedral intermediate. This is followed by the elimination of ethanol to form an N-acylated intermediate. The second amino group then attacks the carbonyl carbon intramolecularly to form a cyclic hemiaminal intermediate. Subsequent dehydration from this cyclic intermediate yields the final benzimidazole ring.

A more detailed mechanism has been proposed for the ionic liquid-catalyzed synthesis of the analogous 2-(dimethoxymethyl) derivative. In this pathway, the acidic ionic liquid ([HBIm]TFA) activates the carbonyl group of the starting material (methyl 4,4-dimethoxy-3-oxobutanoate), facilitating the attack by the diamine to form an imine intermediate. This is followed by ring closure to form an aminal, which then undergoes C-C bond cleavage and aromatization to give the final product. thieme-connect.de

For syntheses starting from aldehydes, the reaction proceeds via the formation of a Schiff base (imine) intermediate, which then undergoes intramolecular cyclization to form a 2,3-dihydro-1H-benzimidazole. This intermediate is then oxidized to the final aromatic benzimidazole product. mdpi.comnih.gov

Influence of Catalysts on Reaction Mechanisms

Catalysts play a pivotal role in the reaction by activating the substrates and lowering the energy barriers for key steps.

Acidic Catalysts (Ionic Liquids, Lewis Acids): Brønsted or Lewis acid catalysts, such as the ionic liquid [HBIm]TFA or Er(OTf)₃, function by coordinating to and activating the carbonyl group of the aldehyde or ester. mdpi.comthieme-connect.de This activation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the weakly basic amino group of o-phenylenediamine, thereby accelerating the initial condensation step. thieme-connect.de

Nanocatalysts (e.g., Au/TiO₂): In reactions catalyzed by supported gold nanoparticles, the catalyst is believed to facilitate multiple steps. It can activate the aldehyde for the initial condensation and is crucial for the final dehydrogenation step, where the 2,3-dihydro-1H-benzimidazole intermediate is aromatized to the stable benzimidazole product. mdpi.comnih.gov The reaction mechanism for heterogeneous catalysts like ZnO@SO₃H@Tropine suggests that the acidic catalyst activates the aldehyde, which then undergoes a Knoevenagel condensation, followed by a Michael addition with the 2-aminobenzimidazole. nih.gov

Optimization Studies for Reaction Efficiency and Yield

Optimizing reaction conditions is key to maximizing product yield and process efficiency. Studies have systematically investigated the effects of catalysts, solvents, temperature, and reaction time.

For catalyst-free, solvent-free reactions, temperature is a critical parameter. In the synthesis of 2-methyl-1H-benzimidazole from o-phenylenediamine and acetic acid, increasing the temperature from 100°C to 140°C improved the yield from 65% to 92%. umich.edu

The choice of catalyst and reaction conditions significantly impacts the outcome. The use of a task-specific ionic liquid allows the reaction to proceed under very mild conditions (80°C) with excellent yields and offers the significant advantage of catalyst recyclability. thieme-connect.de Microwave-assisted methods, especially when combined with a Lewis acid catalyst, provide quantitative yields in extremely short reaction times under solvent-free conditions. mdpi.com

Advanced Spectroscopic and Structural Characterization of 2 Diethoxymethyl 1h Benzimidazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their chemical environment.

Proton NMR (¹H NMR) spectroscopy of 2-(diethoxymethyl)-1H-benzimidazole reveals characteristic signals that confirm the presence of both the benzimidazole (B57391) core and the diethoxymethyl substituent. The aromatic protons of the benzimidazole ring typically appear in the downfield region of the spectrum, generally between δ 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns of these protons provide insights into the substitution pattern of the benzene (B151609) ring.

The protons of the diethoxymethyl group give rise to distinct signals in the upfield region. The methyl (CH₃) protons of the ethoxy groups are expected to produce a triplet signal in the range of δ 1.2–1.4 ppm. The methylene (B1212753) (OCH₂) protons of the ethoxy groups typically appear as a quartet between δ 3.4 and 3.7 ppm. The methine proton (CH) of the diethoxymethyl group is expected to be a singlet, though its exact chemical shift can vary. The integration of these signals corresponds to the number of protons in each group, further validating the structure.

| Proton | Chemical Shift (δ) ppm | Multiplicity |

| Aromatic (C₄-H, C₅-H, C₆-H, C₇-H) | 7.0 - 8.5 | Multiplet |

| Methylene (-OCH₂CH₃) | 3.4 - 3.7 | Quartet |

| Methyl (-OCH₂CH₃) | 1.2 - 1.4 | Triplet |

| Methine (-CH(OEt)₂) | Not specified in search results | Singlet |

| Imidazole (B134444) (N-H) | Not specified in search results | Broad Singlet |

Table 1: ¹H NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ) ppm |

| C2 (Benzimidazole) | Not specified in search results |

| Aromatic (C4, C5, C6, C7) | Not specified in search results |

| Aromatic (C3a, C7a) | Not specified in search results |

| Methine (-C H(OEt)₂) | 101.2 |

| Methylene (-OC H₂CH₃) | Not specified in search results |

| Methyl (-OCH₂C H₃) | Not specified in search results |

Table 2: ¹³C NMR Spectral Data for this compound

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that are indicative of its structure. A broad absorption band in the region of 3350 cm⁻¹ is characteristic of the N-H stretching vibration of the imidazole ring. The C=N stretching vibration of the benzimidazole system typically appears in the range of 1630–1680 cm⁻¹. Additionally, C-H stretching vibrations from the aromatic and aliphatic portions of the molecule, as well as C-O stretching from the ether linkages, will be present in the spectrum.

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |

| N-H (Imidazole) | Stretching | ~ 3350 |

| C=N (Imidazole) | Stretching | 1630 - 1680 |

| C-H (Aromatic) | Stretching | ~ 3050 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C-O (Ether) | Stretching | 1050 - 1150 |

Table 3: Key Infrared Absorption Bands for this compound

Q & A

Basic Research Questions

Q. How can the synthesis of 2-substituted benzimidazoles be optimized under eco-friendly conditions?

- Methodological Answer : Utilize heterogeneous nanocatalysts like FeCl₃/SiO₂, which enable efficient cyclocondensation of o-phenylenediamine with aldehydes at 75°C in mild conditions (reducing energy use and hazardous waste) . Alternatively, microwave-assisted synthesis (e.g., 2-(substituted phenyl)-1H-benzimidazoles) reduces reaction times and improves yields compared to conventional heating . For diethoxymethyl substitution, adapt protocols for analogous groups (e.g., phenoxymethyl derivatives) by replacing aldehydes with diethoxyacetaldehyde under acidic conditions, followed by deprotection .

Q. What spectroscopic techniques are critical for confirming the structure of 2-substituted benzimidazoles?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and substituent-specific signals (e.g., diethoxymethyl protons at δ 1.2–1.4 ppm for CH₃ and δ 3.4–3.7 ppm for OCH₂) .

- IR Spectroscopy : Confirm C=N stretching (~1630–1680 cm⁻¹) and NH stretching (~3350 cm⁻¹) .

- Mass Spectrometry (ES-MS) : Validate molecular ion peaks (e.g., m/z 229 for 2-(4-chlorophenyl)-1H-benzimidazole) .

Cross-reference experimental data with computational simulations (e.g., DFT) to resolve ambiguities .

Q. What are common purification challenges in benzimidazole synthesis, and how can they be addressed?

- Methodological Answer :

- Crude Product Solubility : Use gradient column chromatography (e.g., 35–40% ethyl acetate in hexane) for polar derivatives .

- Byproduct Formation : Optimize reaction stoichiometry (e.g., 1:1 molar ratio of o-phenylenediamine to aldehyde) and employ selective catalysts (e.g., TiCp₂Cl₂ for N-arylmethylation) to minimize side reactions .

- Crystallization Issues : Recrystallize using aqueous ethanol or acetonitrile for improved crystal lattice formation .

Advanced Research Questions

Q. How can computational docking studies elucidate the binding mechanisms of 2-(diethoxymethyl)-1H-benzimidazole derivatives?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., enzymes or receptors). For example, demonstrated that derivatives with triazole-thiazole motifs adopt specific binding poses in active sites, guided by hydrogen bonding and hydrophobic interactions .

- MD Simulations : Perform 100-ns trajectories to assess stability of ligand-protein complexes, analyzing RMSD and binding free energy (MM/PBSA) .

Q. What strategies resolve discrepancies between calculated and experimental elemental analysis data?

- Methodological Answer :

- Sample Purity : Re-purify via preparative HPLC or repeated crystallization to remove impurities affecting C/H/N ratios .

- Hydration/Solvation : Account for residual solvent (e.g., water in DMSO-d₆) by drying samples under vacuum (40°C, 24 hrs) before analysis .

- Alternative Techniques : Validate via high-resolution mass spectrometry (HRMS) for precise molecular formula confirmation .

Q. How does catalyst choice influence chemoselectivity in N-substituted benzimidazole synthesis?

- Methodological Answer :

- Heterogeneous Catalysts : FeCl₃/SiO₂ promotes cyclocondensation without competing N-alkylation, ideal for 2-aryl derivatives .

- Homogeneous Catalysts : TiCp₂Cl₂ selectively activates aldehydes for N-arylmethylation, achieving >90% chemoselectivity for 1-arylmethyl-2-aryl products .

- Acid/Base Media : Use p-toluenesulfonic acid (PTSA) to favor imine formation, while NaOH may hydrolyze intermediates, reducing yields .

Q. How to design experiments for evaluating radical scavenging activity in benzimidazole derivatives?

- Methodological Answer :

- DPPH Assay : Monitor absorbance decay at 517 nm upon reaction with stable radicals (e.g., 2,2-diphenyl-1-picrylhydrazyl). Hydroxy-phenyl derivatives (e.g., 2-(3,4-dihydroxy-phenyl)-1H-benzimidazole) show IC₅₀ values <50 μM due to electron-donating groups enhancing radical neutralization .

- ORAC Assay : Quantify antioxidant capacity via fluorescein decay kinetics under peroxyl radical stress .

Q. What crystallographic techniques are essential for determining the 3D structure of benzimidazole derivatives?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Use programs like SIR2002 for structure solution and SHELXL97 for refinement. For example, 1-(4-methylbenzyl)-2-(4-methylphenyl)-1H-benzimidazole crystallizes in the triclinic system (space group P1), with Z=4 and unit cell parameters a=9.6610(2) Å .

- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., C-H···π bonds) to explain packing motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.